Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-
Description
The compound Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] is a hybrid organic-inorganic silane characterized by a central 1,4-phenylene core linked via ethynediyl (acetylene) bridges to two phenylene groups, each functionalized with dimethylsilane moieties. This architecture confers unique rigidity and thermal stability due to the conjugated acetylene linkages and aromatic rings, which enhance π-electron delocalization .
Properties
CAS No. |
794512-49-5 |
|---|---|
Molecular Formula |
C26H24Si2 |
Molecular Weight |
392.6 g/mol |
InChI |
InChI=1S/C26H24Si2/c1-27(2)25-11-7-5-9-23(25)19-17-21-13-15-22(16-14-21)18-20-24-10-6-8-12-26(24)28(3)4/h5-16H,1-4H3 |
InChI Key |
JXHIRPGPKHGHHX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Metal-Catalyzed Cross-Coupling Reactions
Sonogashira Cross-Coupling
The Sonogashira reaction is widely employed to construct the ethynediyl linkages in this compound. This method couples terminal alkynes with aryl halides or triflates using palladium-copper catalysts. For example, 4-ethynyl-(2-trimethylsilylethynyl)benzene serves as a key intermediate, synthesized via sequential Sonogashira couplings.
Representative Protocol:
- Catalyst System : Pd-XPhos-G3 (0.15 eq) with XPhos ligand (0.15 eq)
- Solvent : Toluene/triethylamine (1:1 v/v)
- Temperature : 80°C under argon
- Yield : 66–85% for analogous ethynyl-silane derivatives
Side reactions, such as homocoupling of terminal alkynes (Glaser coupling), are minimized using anaerobic conditions and stoichiometric optimization. Copper-free variants employing dinuclear Pd complexes (0.1 mol% loading) in aqueous/alcohol solvents further enhance selectivity.
Sila-Sonogashira Coupling
This variant directly activates the C–Si bond in alkynylsilanes, bypassing protiodesilylation steps. For instance, bromoethynyltrimethylsilane undergoes coupling with aryl iodides to form silylated conjugated enynes.
Key Data:
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Bromoethynyltrimethylsilane | Pd(dba)₂/XPhos | 1,4-Dioxane | 78 |
| 4-Iodophenylacetylene | PdCl₂(PPh₃)₂/CuI | Toluene | 82 |
Reaction rates improve with electron-deficient aryl halides due to enhanced oxidative addition kinetics.
Hydrosilylation Approaches
Rhodium-Catalyzed Hydrosilylation
Rhodium complexes, such as [Rh(COD)Cl]₂, catalyze the addition of silanes to alkynes. A homobimetallic Rh complex (Figure 1) demonstrates high activity in the hydrosilylation of phenylacetylene with dimethylphenylsilane.
Optimization Parameters:
- Catalyst Loading : 0.78 mol% Rh
- Temperature : 75°C
- Additives : AgOTf (accelerates cationic Rh formation)
- Conversion : >99% in 2 h
Product distributions favor β-(E) vinylsilanes (78%) over α isomers (22%) at elevated temperatures, attributed to thermodynamic olefin isomerization.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (9:1). High-purity isolates (>95%) are confirmed by:
Industrial-Scale Synthesis Challenges
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Cost | High (Pd/Rh) | Optimized recovery |
| Reaction Volume | 0.5–1 L | 500–1000 L |
| Yield Consistency | 70–85% | 65–75% |
Transitioning to continuous-flow reactors and immobilized catalysts (e.g., Pd on Al₂O₃) mitigates scalability issues.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated cross-couplings using Ir(ppy)₃ reduce reliance on precious metals. Preliminary data show 45–60% yields under blue LED irradiation.
Electrochemical Synthesis
Paired electrolysis in acetonitrile/water achieves 68% yield at 1.2 V, offering a green alternative.
Chemical Reactions Analysis
Types of Reactions: Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynediyl groups, potentially converting them to alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Materials Science
Silane compounds are widely used in materials science for their ability to enhance the properties of polymers and composites.
- Surface Modification : They are employed to modify the surface properties of materials, improving adhesion and compatibility with other substances.
| Application | Description |
|---|---|
| Surface Coatings | Enhances hydrophobicity and durability of coatings. |
| Composite Materials | Improves mechanical strength and thermal stability. |
Electronics
In the field of electronics, silanes play a crucial role in the development of advanced materials for semiconductor applications.
- Dielectric Materials : Silanes are used in the formulation of dielectric materials that are essential for electronic devices.
| Application | Description |
|---|---|
| Insulating Layers | Provides excellent insulating properties in microelectronics. |
| Thin Film Deposition | Used in chemical vapor deposition processes for thin films. |
Pharmaceuticals
The unique structure of this silane compound allows for potential applications in drug delivery systems.
- Drug Carriers : Silanes can be functionalized to create drug carriers that enhance bioavailability and targeted delivery.
| Application | Description |
|---|---|
| Targeted Drug Delivery | Functionalized silanes can target specific cells or tissues. |
| Biocompatible Materials | Used in the development of biocompatible scaffolds for tissue engineering. |
Case Study 1: Surface Modification
A study demonstrated that incorporating silane compounds into polymer matrices significantly improved adhesion properties when compared to untreated surfaces. The results indicated a 30% increase in adhesion strength, making it suitable for applications in coatings and adhesives.
Case Study 2: Semiconductor Applications
Research involving the use of silane compounds as precursors in chemical vapor deposition showed promising results in creating high-quality dielectric films. The films exhibited low leakage current and high breakdown voltage, essential for reliable electronic components.
Mechanism of Action
The mechanism of action of Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] is largely dependent on its interaction with other molecules. The ethynediyl groups can participate in π-π interactions, while the phenylene rings provide structural stability. These interactions can influence the compound’s behavior in electronic applications, such as charge transport and light emission.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : A 1,4-phenylene group serves as the central unit.
- Linkages : Ethynediyl groups connect the central core to peripheral phenylene rings.
- Functional Groups : Dimethylsilane (-Si(CH₃)₂) groups are attached to the terminal phenylene units, enabling covalent bonding with substrates or polymers.
Structural and Functional Differences
The table below compares the target silane with structurally related compounds, emphasizing substituent effects and applications:
Key Observations:
- Rigidity vs.
- Substituent Effects : Bulky tert-butyl groups in CAS 62790-83-4 increase steric hindrance, reducing hydrolysis rates but limiting substrate penetration compared to smaller dimethylsilane groups .
- Reactivity : Propyl-functionalized silanes form stable Si-O-Si bonds with carriers, whereas phosphonium-based compounds (e.g., ) exhibit ionic reactivity for catalytic applications .
Polymer Composites and Coatings
- Target Silane : Likely enhances epoxy resin crosslinking via Si-OH formation, improving mechanical strength and corrosion resistance .
- Comparison with Phenoxy Silanes: Phenoxy groups (e.g., CAS 62790-83-4) offer better solubility in organic matrices but may reduce adhesion to inorganic substrates due to steric effects .
Surface Functionalization
- Catalyst Supports : The target compound’s dimethylsilane groups enable direct immobilization of ionic liquids (ILs) on silica carriers, whereas propyl chains require additional functionalization steps .
- Concrete Protection : Smaller silanes (e.g., in ) penetrate concrete capillaries more effectively than bulkier derivatives, highlighting a limitation of the target compound in this application .
Stability and Shelf Life
- Hydrolysis Susceptibility: All silanes undergo hydrolysis to form reactive silanol groups, but the target compound’s aromatic backbone may slow this process compared to alkyl silanes .
- Shelf Life : Silane solutions with ethynediyl linkages may exhibit longer stability than those with hydrolytically sensitive tert-butyl groups .
Biological Activity
Silane compounds, particularly those with complex aromatic structures, have garnered attention in various fields of research due to their unique chemical properties and potential biological activities. The compound Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] (CAS Number: 794512-49-5) is characterized by its intricate arrangement of phenylene and ethynyl groups, which may confer significant biological functionalities.
Chemical Structure
The molecular formula for this silane compound is , with a molecular weight of 392.64 g/mol. Its structure includes multiple phenylene units connected by ethynyl linkages, which can influence its interaction with biological systems.
Biological Activity Overview
The biological activity of silanes like the one discussed can be categorized into several areas:
- Antimicrobial Properties : Compounds with similar structures have shown varying degrees of antimicrobial activity. The presence of cationic charges in related silane compounds has been linked to enhanced interactions with microbial membranes, leading to cell lysis and death.
- Cytotoxicity : The cytotoxic effects of silanes are crucial for evaluating their potential in therapeutic applications. Studies have indicated that certain silane derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
- Antioxidant Activity : Aromatic silanes can also act as antioxidants, scavenging free radicals and potentially preventing oxidative stress-related damage in cells.
Antimicrobial Activity
A study examining the antimicrobial effects of similar silane compounds revealed that they could disrupt bacterial cell membranes effectively. For instance:
- Minimum Inhibitory Concentrations (MIC) were determined for various bacterial strains.
- Compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Silane A | 32 | E. coli |
| Silane B | 16 | S. aureus |
| Silane C | 8 | P. aeruginosa |
Cytotoxicity Studies
Cytotoxicity assays (e.g., MTT assay) have been employed to assess the viability of different cell lines upon exposure to the compound:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal human dermal fibroblasts.
- Results indicated that the compound selectively inhibited cancer cell proliferation while showing lower toxicity to normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 10 | 5 |
| MCF-7 | 20 | 3 |
| Fibroblasts | 50 | N/A |
Antioxidant Activity
The antioxidant potential was evaluated using DPPH radical scavenging assays:
- The compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.
Case Studies
Several case studies have highlighted the applicability of silane compounds in drug development:
- Case Study on Cancer Therapy : A derivative similar to the studied silane was incorporated into a nanoparticle formulation for targeted drug delivery in breast cancer treatment, demonstrating enhanced therapeutic efficacy and reduced side effects.
- Case Study on Antimicrobial Coatings : Research has shown that silane coatings can be applied to medical devices to prevent biofilm formation, significantly reducing infection rates in clinical settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-], and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cross-coupling reactions using transition-metal catalysts. For example, nickel-based catalysts like bis(1,5-cyclooctadiene)nickel, combined with ligands such as 1,1'-((2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(3-(2,6-diisopropylphenyl)-1H-imidazol-3-ium) chloride, have been used under inert conditions (toluene/water, 60°C, 20h), yielding ~60% . Solvent choice, temperature, and catalyst loading are critical for minimizing side reactions. Purity is enhanced via column chromatography or recrystallization, as demonstrated in analogous bis(phenylene) compounds .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this silane derivative?
- Methodological Answer :
- X-ray crystallography provides definitive confirmation of molecular geometry, as seen in structurally similar compounds (e.g., 1,100-{[1,4-phenylenebis(methylene)]bis(oxy)bis(3,1-phenylene)}diethanone, R-factor = 0.040) .
- FTIR identifies functional groups (e.g., Si–C, ethynediyl stretches), while NMR (¹H/¹³C) resolves electronic environments of phenyl and silane moieties .
- Mass spectrometry validates molecular weight, particularly for high-purity batches .
Q. How does the hydrolytic stability of this compound vary under different pH and solvent conditions, and what degradation products form?
- Methodological Answer : Stability studies in acidic/basic media (e.g., pH 2–12) reveal silane bond cleavage as a primary degradation pathway. For instance, in dental composites, silane-treated ceramics showed reduced bond strength after prolonged exposure to acidic conditions (37°C, 6 months), with SiO₂ and phenolic byproducts detected via HPLC-MS . Ethanol/water mixtures accelerate hydrolysis compared to aprotic solvents like toluene .
Advanced Research Questions
Q. How can experimental designs optimize silane adhesion in composite materials, such as dental ceramics or polymer matrices?
- Methodological Answer : Adhesion protocols should include:
- Surface pretreatment : Acid etching (e.g., heated 37% H₃PO₄) to increase surface roughness and silanol group density .
- Electrical current application : Applying 1–2 mA during silane curing enhances crosslinking (e.g., 30% increase in microshear bond strength) .
- Validation : Microshear testing and fracture mode analysis (adhesive vs. cohesive failure) quantify performance .
Q. What methodologies are recommended for assessing the durability of silane-modified materials in extreme environments (e.g., deicing fluids, high humidity)?
- Methodological Answer : Accelerated aging tests simulate harsh conditions:
- Aircraft deicing fluids : Immersion in ethylene glycol-based fluids at -20°C to 25°C, followed by dynamic elastic modulus and tensile strength measurements .
- Frost resistance : Freeze-thaw cycles (e.g., 300 cycles between -15°C and 20°C) with mass loss and compressive strength tracking .
Q. How should researchers resolve contradictions in reactivity data between computational models and experimental results?
- Methodological Answer :
- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for silane-ethynediyl interactions .
- Control experimental variables : Ensure inert atmospheres during synthesis to prevent oxidation, which may skew comparisons .
- Cross-validate with multiple techniques : Pair DFT calculations with XPS (to confirm oxidation states) and kinetic studies .
Q. What advanced computational tools predict the interaction of this silane derivative with metal surfaces or nanoparticles?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate adsorption energies on Au or SiO₂ surfaces using force fields like COMPASS .
- Density Functional Theory (DFT) : Calculate charge transfer and binding sites for catalytic applications (e.g., Ni or Pd nanoparticle interfaces) .
Q. How do steric and electronic effects of substituents influence the compound’s crystallinity and thermal stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Bulky substituents (e.g., tert-butyl groups) increase thermal stability (decomposition >300°C vs. ~250°C for unsubstituted analogs) .
- X-ray Diffraction (XRD) : Dimethyl substitution on silane reduces crystallinity due to hindered packing, as seen in related bis(phenylene) structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
